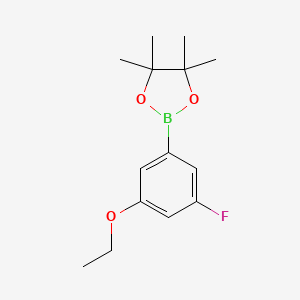

2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1416367-03-7

Cat. No.: VC2971125

Molecular Formula: C14H20BFO3

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416367-03-7 |

|---|---|

| Molecular Formula | C14H20BFO3 |

| Molecular Weight | 266.12 g/mol |

| IUPAC Name | 2-(3-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BFO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |

| Standard InChI Key | UUKKMOVNYUZWJD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC |

Introduction

2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid ester, specifically a pinacol ester, which is commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds between unsaturated organic compounds.

Synonyms

-

1,3,2-Dioxaborolane, 2-(3-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-

Applications in Organic Synthesis

This compound is primarily used as a building block in organic synthesis, particularly in cross-coupling reactions. The Suzuki-Miyaura reaction is a key application, where it acts as a boronic acid component to couple with halogenated or pseudohalogenated compounds in the presence of a palladium catalyst.

Comparison with Similar Compounds

Several compounds share similar structures and applications with 2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These include:

-

2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar molecular weight and formula but differs in the position of the ethoxy and fluorine substituents on the phenyl ring .

-

2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also shares the same molecular weight and formula but has different positions for the ethoxy and fluorine groups .

-

2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound includes a chlorine atom in addition to the ethoxy and fluorine groups, resulting in a higher molecular weight .

Safety and Handling

Handling boronic acid esters requires caution due to their potential reactivity with water and air. It is advisable to store these compounds under inert gas conditions and at low temperatures to prevent degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume